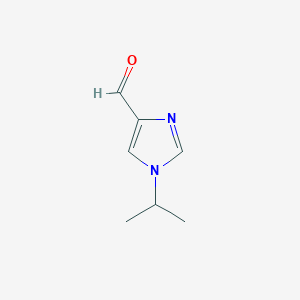

1-Isopropyl-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

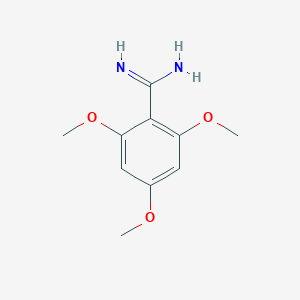

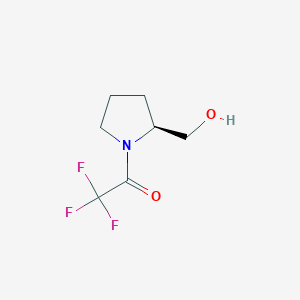

1-Isopropyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-imidazole-4-carbaldehyde consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an isopropyl group and a carbaldehyde group .Physical And Chemical Properties Analysis

1-Isopropyl-1H-imidazole-4-carbaldehyde is a white to light yellow solid . It has a molecular weight of 96.09 g/mol . It exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .Scientific Research Applications

Organic Synthesis

1-Isopropyl-1H-imidazole-4-carbaldehyde: is a versatile building block in organic synthesis. Its reactivity allows for the creation of a variety of heterocyclic compounds. The compound’s aldehyde group reacts with various nucleophiles, enabling the synthesis of imidazole derivatives that are crucial in constructing complex organic molecules .

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceuticals, aiding in the development of drugs for infectious diseases, neurological disorders, and cancer. Its role in the synthesis of pharmaceutical intermediates is pivotal due to its structural versatility and reactivity .

Antimicrobial and Antifungal Applications

Due to its antimicrobial and antifungal properties, 1-Isopropyl-1H-imidazole-4-carbaldehyde is being researched for its potential use in new drug development. This could lead to treatments for a range of infections and diseases caused by microbes and fungi .

Materials Science

In materials science, this compound is used to create functionalized polymers and ligands for coordination chemistry. It’s also a component in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

Agrochemicals

The compound’s reactivity and structural features make it a candidate for creating agrochemicals. It could be used to develop new pesticides or herbicides, contributing to more effective and possibly safer agricultural practices .

Cancer Research

In cancer research, 1-Isopropyl-1H-imidazole-4-carbaldehyde is explored for its potential in creating inhibitors that target specific pathways involved in cancer cell proliferation. This could lead to more targeted and effective cancer therapies .

Each of these applications demonstrates the compound’s importance in scientific research and its potential to contribute to advancements in various fields. The compound’s diverse reactivity and the ability to form multiple bonds make it a valuable asset in the development of new materials and medicines. It’s important to note that while the compound has many promising applications, safety protocols must be strictly followed due to its potential skin, eye, and respiratory irritation risks .

Safety and Hazards

Handling 1-Isopropyl-1H-imidazole-4-carbaldehyde requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mechanism of Action

Target of Action

1-Isopropyl-1H-imidazole-4-carbaldehyde, also known as 1H-Imidazole-4-carboxaldehyde,1-(1-methylethyl)-(9CI), is a derivative of imidazole . Imidazoles are key components of functional molecules used in a variety of applications . .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that imidazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances.

properties

IUPAC Name |

1-propan-2-ylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKHMVLXOBENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-imidazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)